![molecular formula C10H15N3O3 B6635536 2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6635536.png)
2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid
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Overview
Description
2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid, also known as DMAPA, is a synthetic amino acid derivative that has been widely used in scientific research. It was first synthesized in the 1970s and has since been utilized in various biochemical and physiological studies.
Mechanism of Action
2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid acts as a nucleophile in peptide synthesis, reacting with carboxylic acid derivatives such as activated esters and anhydrides to form peptide bonds. It also acts as a catalyst in the formation of peptide bonds through the activation of carboxylic acids.
Biochemical and Physiological Effects:
2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid has been shown to have no significant toxic effects on mammalian cells at concentrations commonly used in laboratory experiments. It has been used in the synthesis of various bioactive peptides, including antimicrobial peptides and peptide hormones.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid in laboratory experiments is its high reactivity and selectivity in peptide synthesis. It is also relatively inexpensive and readily available. However, 2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid can be unstable in certain solvents and may require careful handling and storage.
Future Directions
There are several potential future directions for the use of 2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid in scientific research. One area of interest is the development of novel antimicrobial peptides using 2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid as a building block. Another potential application is the use of 2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid in the synthesis of peptide-based drugs for the treatment of various diseases. Additionally, the use of 2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid in the study of protein-ligand interactions and enzyme mechanisms may lead to the development of new drugs and therapies.
Synthesis Methods
The synthesis of 2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid involves the reaction of 2,2-dimethyl-3-hydroxypropanoic acid with 1-methylimidazole-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through a series of chromatographic techniques to obtain pure 2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid.
Scientific Research Applications
2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid has been extensively used in scientific research as a building block for the synthesis of peptides and proteins. It has been used in the development of novel antimicrobial agents, as well as in the study of enzyme mechanisms and protein-ligand interactions.
properties
IUPAC Name |
2,2-dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,9(15)16)5-11-8(14)7-4-13(3)6-12-7/h4,6H,5H2,1-3H3,(H,11,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGBCAJDCPACEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CN(C=N1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid |
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